molecular formula C5H11FN2 B8415985 2-Fluoro-1,3-dimethylimidazolidine

2-Fluoro-1,3-dimethylimidazolidine

Cat. No.: B8415985
M. Wt: 118.15 g/mol
InChI Key: SQIFYZLAAFQMEY-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-dimethylimidazolidine is a fluorinated heterocyclic compound featuring a five-membered imidazolidine ring substituted with a fluorine atom at the 2-position and methyl groups at the 1- and 3-positions. The fluorine substituent’s electron-withdrawing nature influences the compound’s reactivity, stability, and solubility, distinguishing it from non-fluorinated or differently substituted imidazolidines.

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

2-fluoro-1,3-dimethylimidazolidine

InChI

InChI=1S/C5H11FN2/c1-7-3-4-8(2)5(7)6/h5H,3-4H2,1-2H3

InChI Key

SQIFYZLAAFQMEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1F)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

1. Fluorination Reagent
2-Fluoro-1,3-dimethylimidazolidine serves as an effective fluorination reagent. It has been utilized in the conversion of alcohols to monofluorides and aldehydes to their corresponding fluorinated derivatives under mild conditions. This property is particularly valuable in the synthesis of pharmaceuticals where fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability .

2. Synthesis of Heterocycles
The compound is also employed in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecular architectures that are essential in drug development. For instance, it can be used as an intermediate in synthesizing biologically active heterocycles, which are critical in medicinal chemistry .

Biological Applications

1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, a synthesized compound derived from this imidazolidine showed promising antimitotic activity against human tumor cells, with a mean growth inhibition value indicating its potential as a therapeutic agent . The compound's structure allows it to interact effectively with cellular targets involved in cancer proliferation.

2. Drug Development
Due to its favorable pharmacokinetic properties, this compound is being explored for its potential in drug design. Its derivatives are being evaluated for their ability to inhibit specific enzymes or pathways associated with cancer and other diseases . The ability to modify its structure while retaining biological activity makes it a versatile candidate for further research.

Case Studies

Study Objective Findings
Study on Fluorination ReactionsEvaluate the efficiency of this compound as a fluorination agentDemonstrated high selectivity and yield in converting alcohols to monofluorides .
Anticancer Activity AssessmentAssess the anticancer potential of synthesized derivativesAchieved significant growth inhibition rates against various cancer cell lines, indicating strong anticancer properties .
Synthesis of HeterocyclesInvestigate the use of this compound in synthesizing complex heterocyclesSuccessfully produced several novel heterocycles with potential biological activity .

Comparison with Similar Compounds

2,2-Difluoro-1,3-dimethylimidazolidine (DFI)

  • Structural Differences : DFI contains two fluorine atoms at the 2-position, compared to the single fluorine in 2-fluoro-1,3-dimethylimidazolidine.
  • Reactivity: DFI is a potent fluorinating agent, capable of transferring fluorine to alcohols, phenols, and carbonyl compounds under mild conditions. Its higher fluorination enhances electrophilicity and reactivity compared to the mono-fluorinated analog .
  • Applications : Widely used in pharmaceutical and materials science for introducing fluorine into target molecules, DFI’s stability and selectivity make it superior for large-scale fluorination .

2-Imino-1,3-dimethylimidazolidine

  • Structural Differences: Replaces the fluorine atom with an imino (=NH) group.
  • Electronic Properties: Theoretical studies show higher proton affinity (PA) (e.g., 252.6 kcal/mol for 2-imino-1,3-dimethylimidazolidine) due to resonance stabilization of the imino group, contrasting with the electron-deficient fluorine-substituted analog .
  • Applications : Serves as a ligand in catalysis, leveraging its basicity and ability to stabilize metal complexes .

2-Methylene-1,3-dimethylimidazolidine

  • Structural Differences : Features a methylene (=CH₂) group at the 2-position instead of fluorine.
  • Reactivity : Participates in cycloaddition reactions (e.g., Diels-Alder) and methylene transfer processes. The absence of fluorine results in nucleophilic character at the 2-position, unlike the electrophilic fluorine in this compound .
  • Applications: Used in synthesizing selenafulvalenes and diselenol derivatives for materials chemistry .

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

  • Structural Differences : An ionic derivative with a hexafluorophosphate counterion, forming a stable salt.
  • Properties : Enhanced solubility in polar solvents compared to the neutral this compound.
  • Applications : Employed as a fluorinating reagent or ionic liquid in specialized synthetic protocols .

Comparative Data Table

Compound Substituent at 2-Position Fluorine Count Key Properties Applications
This compound F 1 Moderate electrophilicity, stable Potential fluorinating agent
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) F 2 High reactivity, strong fluorinating agent Fluorination of alcohols, phenols
2-Imino-1,3-dimethylimidazolidine =NH 0 High proton affinity (252.6 kcal/mol) Catalysis, ligand design
2-Methylene-1,3-dimethylimidazolidine =CH₂ 0 Nucleophilic, participates in cycloadditions Synthesis of selenafulvalenes
2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate F (ionic form) 1 Ionic, high solubility in polar solvents Fluorination, ionic liquids

Research Findings and Implications

  • Electronic Effects: Fluorine’s electron-withdrawing nature in this compound reduces electron density at the 2-position, enhancing electrophilicity. This contrasts with the electron-donating imino or methylene groups in analogs .
  • Solubility Trends: Fluorinated imidazolidines generally exhibit lower water solubility compared to non-fluorinated derivatives. For example, 2-fluoro-1,3-dimethylbenzene (a benzene analog) shows solubility of 0.46 mmol/l, suggesting similar trends for imidazolidines .
  • Synthetic Utility: DFI’s superior fluorination capability highlights the importance of fluorine count in reactivity. The mono-fluorinated derivative may offer milder conditions for selective fluorination .

Preparation Methods

Nucleophilic Fluorination of Imidazolidine Precursors

A primary route to 2-Fluoro-1,3-dimethylimidazolidine involves nucleophilic substitution at the 2-position of a preformed imidazolidine ring. For example, the hydroxyl group in 2-hydroxy-1,3-dimethylimidazolidine can be replaced with fluorine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or 2,2-difluoro-1,3-dimethylimidazolidine (DFI) . The latter, a related deoxo-fluorinating agent, facilitates alcohol-to-fluoride conversions under mild conditions .

Reaction Mechanism :

2-Hydroxy-1,3-dimethylimidazolidine+DFIThis compound+Byproducts\text{2-Hydroxy-1,3-dimethylimidazolidine} + \text{DFI} \rightarrow \text{this compound} + \text{Byproducts}

This reaction typically proceeds at temperatures between −20°C and 25°C, with yields dependent on solvent polarity and stoichiometry. Anhydrous conditions are critical to avoid hydrolysis of the fluorinating agent .

Direct Fluorination of 1,3-Dimethylimidazolidine

Direct C–H fluorination represents a more challenging but atom-economical approach. Electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can introduce fluorine into the imidazolidine ring. However, regioselectivity remains a hurdle due to the compound’s symmetric structure.

Key Considerations :

  • Solvent Effects : Polar aprotic solvents (e.g., DMI , acetonitrile) enhance reagent solubility and reaction rates.

  • Catalysts : Lewis acids such as boron trifluoride (BF₃) may direct fluorination to the 2-position by coordinating with the nitrogen lone pairs .

Reductive Amination with Fluorinated Building Blocks

An alternative strategy involves constructing the imidazolidine ring from fluorinated precursors. For instance, reacting 1,2-difluoroethane with N,N'-dimethylethylenediamine under reductive conditions could yield the target compound. This method parallels the synthesis of DMI from N,N'-dimethylethylenediamine and phosgene , but substitutes fluorine for oxygen-based functional groups.

Optimization Parameters :

ParameterTypical RangeImpact on Yield
Temperature50–100°CHigher rates but risk of decomposition
Pressure1–5 atm (H₂)Facilitates reductive steps
CatalystRaney Ni, Pd/CCritical for imine reduction

Purification and Isolation Techniques

Crude this compound often requires rigorous purification due to byproducts like unreacted starting materials or hydrolysis derivatives. Methods adapted from DMI refinement include:

  • Adsorption Chromatography : Composite salts containing MgO or SiO₂ effectively remove impurities such as urea or acetamide .

  • Distillation : Fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) separates the product from higher-boiling contaminants.

Analytical Characterization

Confirming the structure and purity of this compound necessitates multi-technique analysis:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR signals near −150 ppm confirm fluorine incorporation .

  • Mass Spectrometry : A molecular ion peak at m/z 118 (M⁺) aligns with the compound’s molecular weight .

Applications in Organic Synthesis

While direct applications of this compound are understudied, its role as a fluorinating agent or chiral auxiliary is plausible. Related compounds like DFI are invaluable for converting alcohols to alkyl fluorides , suggesting analogous utility in nucleophilic substitutions.

Q & A

Q. What are the preferred synthetic routes for 2-Fluoro-1,3-dimethylimidazolidine (DFI) in laboratory settings?

DFI is synthesized via fluorination of 1,3-dimethylimidazolidine using fluorinating agents. Mitsui Chemicals developed DFI as a stable and cost-effective alternative to diethylaminosulfur trifluoride (DAST), with optimized protocols for high yield and purity. Key steps include controlling reaction temperature (typically <0°C to avoid decomposition) and using inert atmospheres to prevent moisture sensitivity. Post-synthesis purification involves distillation or recrystallization in anhydrous solvents .

Q. How does DFI function as a fluorinating agent in organic synthesis?

DFI replaces hydroxyl or carbonyl groups with fluorine via nucleophilic fluorination. Its imidazolidine ring stabilizes the transition state, enabling selective fluorination of alcohols, ketones, and carboxylic acids. Reaction efficiency depends on substrate steric hindrance and solvent polarity. For example, primary alcohols react faster than tertiary alcohols in tetrahydrofuran (THF) due to reduced solvation effects .

Q. What are the stability and storage requirements for DFI in experimental workflows?

DFI is hygroscopic and decomposes upon exposure to moisture. Storage recommendations include:

  • Anhydrous conditions (e.g., sealed vials with molecular sieves).
  • Temperatures below –20°C to prevent thermal degradation.
  • Avoidance of protic solvents (e.g., water, alcohols) during handling. Stability tests via NMR or FT-IR can monitor decomposition products like HF or imidazolidine derivatives .

Advanced Research Questions

Q. How do reaction additives influence DFI’s fluorination kinetics and yield?

Additives like water or Lewis acids (e.g., BF₃) can accelerate fluorination by polarizing the substrate or stabilizing intermediates. Kinetic studies using NMR (e.g., monitoring ¹⁹F signal evolution) show that water enhances enolization of 1,3-dicarbonyl substrates, increasing fluorination rates by 2–3×. However, excess additives may promote side reactions (e.g., hydrolysis), requiring precise stoichiometric control .

Q. How does DFI compare to DAST and other fluorinating agents in terms of reactivity and safety?

DFI offers superior thermal stability compared to DAST, which is prone to explosive decomposition. In fluorination of secondary alcohols, DFI achieves 85–90% yields vs. DAST’s 70–75% under identical conditions. However, DAST is more reactive toward hindered substrates due to its stronger electrophilicity. Safety protocols for DFI still mandate Schlenk-line techniques due to HF byproduct risks .

Q. What mechanistic insights explain substituent-dependent fluorination efficiency with DFI?

Steric and electronic effects dominate:

  • Electron-withdrawing groups (e.g., nitro, carbonyl) increase substrate electrophilicity, enhancing fluorination rates.
  • Bulky substituents reduce accessibility to the fluorination site, lowering yields. Computational studies (DFT) reveal that transition-state stabilization by the imidazolidine ring is critical, with energy barriers correlating with experimental yields .

Q. How can researchers resolve contradictions in reported fluorination yields with DFI?

Discrepancies often arise from:

  • Moisture contamination : Trace water hydrolyzes DFI, reducing active fluorinating species. Karl Fischer titration ensures solvent dryness.
  • Substrate purity : Impurities (e.g., residual alcohols) compete for fluorination. Pre-treatment with molecular sieves improves consistency.
  • Reaction monitoring : Real-time ¹⁹F NMR or GC-MS quantifies intermediate formation, enabling protocol adjustments .

Q. What analytical techniques are critical for studying DFI-mediated reactions?

  • NMR spectroscopy : ¹⁹F NMR tracks fluorination progress; ¹H/¹³C NMR identifies byproducts.
  • Mass spectrometry (HRMS) : Confirms molecular weights of fluorinated products.
  • X-ray crystallography : Resolves stereochemical outcomes in chiral substrates.
  • Kinetic isotope effects (KIE) : Differentiates between concerted and stepwise mechanisms .

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